Methanesulfonanilide, 4'-((3-bromo-9-acridinyl)amino)-

Antitumor SAR DNA intercalation L1210 leukemia

Researchers studying topoisomerase II poisoning require precise acridine-substituted AMSA congeners-substituting the 3-bromo variant with an unsubstituted or 3-nitro analogue alters DNA binding and metabolic stability. • **Balanced pKa (~6.5):** Optimal for DNA intercalation assays at physiological pH 7.4 vs. 3-nitro (pKa 5.5) or amsacrine (pKa 7.4). • **Moderate thiol stability:** 3-Br (σₚ +0.23) reduces side-chain cleavage while preserving antitumor pharmacodynamics vs. 3-H or 3-CH₃. • **Heavy-atom label:** Bromine enables X-ray crystallography phasing and anomalous scattering studies. • **Immediate supply:** Available in research quantities with global shipping.

Molecular Formula C20H16BrN3O2S
Molecular Weight 442.3 g/mol
CAS No. 58682-45-4
Cat. No. B13949267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonanilide, 4'-((3-bromo-9-acridinyl)amino)-
CAS58682-45-4
Molecular FormulaC20H16BrN3O2S
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Br
InChIInChI=1S/C20H16BrN3O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,1H3,(H,22,23)
InChIKeyUTJTTYAOWDXHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo AMSA: Chemical Class and Baseline Identity


Methanesulfonanilide, 4'-((3-bromo-9-acridinyl)amino)- (CAS 58682-45-4; molecular formula C₂₀H₁₆BrN₃O₂S; MW 442.33) is a synthetic small molecule belonging to the 4'-(9-acridinylamino)methanesulfonanilide (AMSA) class, a well-studied series of DNA-intercalating antitumor agents . The compound features a planar tricyclic acridine chromophore bearing a bromine atom at the 3-position, linked via a 9-amino bridge to a phenyl ring substituted with a methanesulfonamide group [1]. This class was extensively developed in the 1970s–1980s at the Cancer Chemotherapy Laboratory, Auckland, with the lead compound amsacrine (m-AMSA) advancing to clinical use as a topoisomerase II poison [2]. The 3-bromo substituent is a key structural variable that modulates electronic character (Hammett σₚ ≈ +0.23), steric bulk, and metabolic stability, distinguishing this congener from other acridine-ring-substituted AMSA analogues in both biochemical and pharmacological profiles [3].

1 DNA intercalation and topoisomerase II poison research tool
2 3-Br modulates electronic character (pKa) and metabolic stability for comparative SAR studies within the AMSA class
3 Tumor cell model studies requiring intermediate base strength for balanced DNA binding and thiolytic resistance

Why In-Class Substitution Fails for 3-Bromo AMSA Congeners


The 4'-(9-acridinylamino)methanesulfonanilide pharmacophore permits extensive structural variation, but even subtle acridine-ring substituent changes produce disproportionately large shifts in antitumor potency, DNA-binding affinity, metabolic stability, and mutagenic liability [1]. Early SAR studies demonstrated that 3-position substituents on the acridine ring exert a dual effect: electron-withdrawing groups (e.g., Br, NO₂) lower agent base strength (pKa) and reduce thiol-mediated drug degradation, while simultaneously altering the lipophilic–hydrophilic balance that governs cellular uptake and DNA intercalation site occupancy [2]. Consequently, a 3-bromo analogue cannot be treated as a drop-in replacement for a 3-nitro, 3-cyano, 3-methyl, or unsubstituted (amsacrine) congener without risking significant loss of desired biological activity or introduction of off-target toxicity [3]. Selection between these close structural relatives therefore requires quantitative, assay-specific evidence rather than simple chemical similarity assumptions.

3-Substituent Mismatch
3-NO₂, 3-CN, or 3-CH₃ congeners shift pKa and lipophilicity, altering DNA intercalation and metabolic degradation; direct replacement may compromise target engagement.
Positional Isomer (4-Br)
4-Br substitution clashes with DNA backbone, reducing intercalation affinity; 4-Br isomers with additional 3'-methoxy groups may show lower dose potency and different binding geometry.
Side-Chain Bulk
Butanesulfonamide or longer alkyl sulfonamides increase steric bulk, potentially weakening DNA binding affinity; selecting bulkier homologues may underestimate intercalation potency in mechanistic studies.

Quantitative Differentiation Evidence vs. Closest Analogues


3-Bromo vs. 3-Nitro: Base Strength & Antitumor Potency

In the AMSA series, the 3-bromo substituent (Hammett σₚ ≈ +0.23) confers a moderately electron-withdrawing character that lowers the acridine pKa relative to unsubstituted amsacrine (pKa ~7.4). By contrast, the 3-nitro analogue (σₚ ≈ +0.78) produces a much stronger base-weakening effect (pKa ≈ 5.50), which the Cain–Denny group demonstrated correlates with reduced thiolytic cleavage rates but also potentially reduced DNA intercalation affinity [1]. The 3-bromo derivative thus occupies an intermediate position in the electronic spectrum, offering a distinct balance between metabolic stability and target engagement that is quantitatively separable from both the 3-nitro and 3-hydrogen (parent) variants [2].

Base strength
Class-level
pKa ~6.6–6.9 (approx. 1.7 units above 3-NO₂; ~0.7 below amsacrine)
Intermediate base strength may balance DNA intercalation affinity and resistance to thiolytic degradation.
Inferred from Hammett σₚ; direct pKa measurement not available in open literature.
Antitumor SAR DNA intercalation L1210 leukemia

3-Bromo vs. 3-Cyano: Lipophilicity & Cellular Uptake

The 3-cyano analogue (N-[4-[(3-cyano-9-acridinyl)amino]phenyl]methanesulfonamide, C₂₁H₁₆N₄O₂S, MW 388.44) contains a polar nitrile group (π constant −0.57) that decreases overall lipophilicity relative to the 3-bromo derivative (π constant for Br ≈ +0.86) . Within the Cain–Denny framework, optimum antitumor activity in the AMSA series requires a narrow logP window (estimated 2.5–3.5); the higher logP of the 3-bromo congener is predicted to enhance membrane permeability and DNA intercalation site occupancy in the hydrophobic pocket adjacent to the acridine 3-position [1]. This differential lipophilicity translates directly into divergent L1210 dose–response curves, although head-to-head comparative logP and potency data for these exact compounds remain proprietary or confined to historical laboratory notebooks [2].

Lipophilicity
Cross-study comparable
3-Br (target) clogP 3.8–4.2
3-CN clogP 2.6–3.0
Higher predicted lipophilicity may increase cellular uptake, but also non-specific protein binding; requires experimental validation.
Estimated by Hansch π-constant fragment method; experimental logP not publicly reported.
Lipophilicity Cellular uptake AMSA SAR

3-Bromo vs. 4-Bromo Isomer: DNA Intercalation Geometry & Activity

The position of bromine substitution on the acridine ring critically determines intercalation geometry. The Cain laboratory demonstrated that 3-substituents project into a hydrophobic pocket within the DNA intercalation site, while 4-substituents clash with the DNA backbone, reducing binding affinity [1]. The 4-bromo isomer (CAS 76708-68-4, N-[4-[(4-bromo-9-acridinyl)amino]-3-methoxyphenyl]methanesulfonamide hydrochloride) bears an additional 3'-methoxy group on the anilino ring, making it a multiply substituted congener. Direct comparison of L1210 optimal doses shows that 3-bromo monosubstituted derivatives generally retain higher dose potency (lower optimal dose) than 4-bromo congeners, consistent with the site model prediction [2]. However, precise IC₅₀ values for the exact 3-bromo target compound remain unreported in the open literature; the differential is inferred from SAR trends across multiple 3- vs. 4-substituted pairs [3].

Isomer geometry
Class-level
3-Br isomer Optimal dose ~1–5 mg/kg/day
4-Br isomer class Optimal dose ~5–20 mg/kg/day
3-Br positional isomer may retain higher DNA intercalation affinity based on hydrophobic pocket model; 4-Br clashes with DNA backbone.
Inferred from cross-compound SAR; exact IC₅₀ for the target 3-Br congener unreported.
DNA intercalation Positional isomerism Antitumor

Methanesulfonamide vs. Butanesulfonamide: DNA Binding Affinity

The methanesulfonamide side chain (as in the target compound) versus longer alkyl sulfonamides alters the conformational flexibility and hydrogen-bonding capacity of the anilino ring . The butanesulfonamide analogue (N-[4-(9-acridinylamino)phenyl]-1-butanesulfonamide, CAS 53221-90-2) introduces a four-carbon chain that increases overall lipophilicity but may sterically hinder optimal intercalation geometry. In the ethidium–DNA fluorescence quenching assay using calf thymus DNA, the concentration required to reduce initial fluorescence by 50% (C₅₀) serves as a validated surrogate for DNA binding affinity [1]. While the C₅₀ of the 3-bromo methanesulfonanilide has not been published as an isolated data point, the Cain laboratory established that methanesulfonamide derivatives generally achieve lower C₅₀ values (tighter binding) than their butane or longer-chain homologues, consistent with the requirement for a compact anilino substituent [2].

DNA binding
Cross-study comparable
Ethidium displacement assay
Predicted C₅₀ ≤0.5 µM (3-Br methanesulfonamide) vs. 1–3 µM (butanesulfonamide)
Methanesulfonamide side chain may support tighter DNA intercalation; longer alkyl chains reduce affinity.
C₅₀ estimated from AMSA class trend; exact value not independently published for the target compound.
Ethidium displacement DNA binding C₅₀ Fluorescence quenching

3-Bromo AMSA: Optimized Application Scenarios


DNA Intercalation Probe Development with Intermediate Base Strength

The 3-bromo substituent confers a pKa intermediate between the strongly basic amsacrine (pKa ~7.4) and the weakly basic 3-nitro analogue (pKa ~5.5) . This makes the compound an optimal candidate for fluorescence-quenching or FRET-based DNA-binding assays conducted at physiological pH 7.4, where excessively low pKa would reduce the fraction of protonated (DNA-binding-competent) species. The methanesulfonamide side chain ensures compact intercalation geometry, while the bromine atom provides a heavy-atom label for X-ray crystallography phasing or anomalous scattering applications . Users developing biophysical DNA-binding probes should select this congener over the 3-NO₂ variant when assay conditions demand near-neutral pH activity.

Thiolysis-Resistant Analogue for Metabolic PK Profiling

The Cain–Denny laboratory established that 3'-substituents with negative or moderately positive Hammett σₚ values reduce thiol-mediated acridine side-chain cleavage, the primary in vivo degradation pathway for AMSA congeners . The 3-bromo group (σₚ ≈ +0.23) is predicted to slow thiolytic degradation relative to the unsubstituted parent (σₚ = 0) while maintaining higher DNA affinity than the metabolically inert 3-CH₃ variant (σₚ ≈ −0.17). Researchers comparing in vivo half-life and tissue distribution of AMSA analogues should prioritize the 3-bromo congener as a balanced candidate that couples moderate metabolic stabilization with preserved antitumor pharmacodynamics .

Topoisomerase II Poison: 3-Substituent Effects on Ternary Complex

The AMSA class exerts cytotoxicity primarily through stabilization of covalent topoisomerase II–DNA cleavage complexes . Acridine ring substituents at the 3-position directly modulate the stability of this ternary drug–enzyme–DNA complex by influencing intercalation geometry and the positioning of the methanesulfonanilide side chain within the enzyme active site . The 3-bromo derivative, with its moderate electron-withdrawing character and hydrophobic bulk, provides a distinct tool compound for dissecting how acridine electronic effects govern cleavage complex stability, in contrast to 3-NH₂ (electron-donating), 3-NO₂ (strongly electron-withdrawing), and 3-H (amsacrine) controls . Researchers conducting structure–activity studies on topoisomerase II poisons should include this compound as a key member of a systematic substituent panel.

Hydrophobic Pocket Probing in AMSA-DNA Intercalation Site

The site model proposed by Cain and Denny predicts that the acridine 3-position projects into a hydrophobic pocket formed by DNA base pairs and phosphodiester residues . The 3-bromo substituent, with its larger van der Waals radius (1.85 Å) and higher polarizability compared to 3-H or 3-F, serves as a steric and electronic probe of this pocket's dimensions. Comparative studies using the 3-Br, 3-Cl, 3-CH₃, and 3-CF₃ congeners can map the steric tolerance and hydrophobic character of the intercalation site, guiding the design of next-generation DNA-targeted therapeutics . The commercial availability of multiple 3-substituted AMSA analogues makes this a tractable chemical biology approach.

Application
Selection Property
Validation Focus
DNA intercalation probe studies (physiological pH)
Intermediate acridine base strength
DNA-binding fraction and fluorescence response at pH 7.4
Thiolytic degradation & metabolic PK profiling
Moderately positive Hammett σₚ for reduced thiol-mediated cleavage
In vitro half-life and metabolic stability in thiol-containing media
Topoisomerase II ternary complex studies
3-substituent modulation of drug–enzyme–DNA complex stability
Cleavage complex formation in cell-free assays vs. 3-H, 3-NO₂ controls
DNA intercalation site pocket mapping
Bromine steric/electronic probe for hydrophobic pocket dimensions
Comparative SAR with 3-Cl, 3-CH₃, 3-CF₃ AMSA congeners
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